molecular formula C25H20BrFN2O B5025550 11-(5-bromo-2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(5-bromo-2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5025550
M. Wt: 463.3 g/mol
InChI Key: GPIAWUMRTMLNLL-UHFFFAOYSA-N
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Description

The compound “11-(5-bromo-2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a benzodiazepine derivative . It is also known as Flubromazepam . The IUPAC name for this compound is 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one . The molecular formula is C15H10BrFN2O and the molecular weight is 333.1551 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,4 diazepine ring fused to a substituted benzene ring . The compound has a bromine and a fluorine atom attached to the benzene ring .

Mechanism of Action

The mechanism of action of benzodiazepines involves enhancing the effect of the neurotransmitter GABA in the brain . GABA is an inhibitory neurotransmitter, meaning it reduces neuron excitability . By enhancing the effect of GABA, benzodiazepines can produce sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant effects .

Safety and Hazards

As a benzodiazepine, this compound can have potential risks and side effects. These can include dependence and withdrawal symptoms with long-term use . Overdose can also occur when benzodiazepines are combined with other depressants such as alcohol .

Properties

IUPAC Name

6-(5-bromo-2-fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrFN2O/c26-17-10-11-19(27)18(14-17)25-24-22(28-20-8-4-5-9-21(20)29-25)12-16(13-23(24)30)15-6-2-1-3-7-15/h1-11,14,16,25,28-29H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIAWUMRTMLNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=C(C=CC(=C4)Br)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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